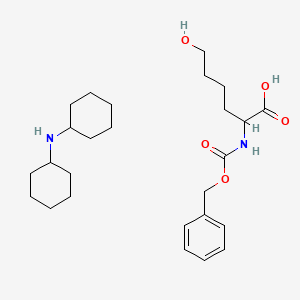
N-Methyl-2-norbornanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . It is a bicyclic amine derivative, often used in various scientific research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.
N-Methylation: The bicyclo[2.2.1]heptane is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, particularly the N-methylation and salt formation processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the bicyclic structure.
Reduction: Reduced amine derivatives.
Substitution: N-substituted bicyclo[2.2.1]heptane derivatives.
Applications De Recherche Scientifique
N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter research.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with NMDA receptors in the central nervous system. It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of the NMDA receptor, inhibiting the flow of ions through the receptor channel. This mechanism is similar to that of memantine, a drug used to treat Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Amantadine: An antiviral and antiparkinsonian drug that also acts on NMDA receptors.
Ketamine: An anesthetic and analgesic that functions as an NMDA receptor antagonist.
Uniqueness
N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its bicyclic structure, which imparts distinct pharmacological properties compared to other NMDA receptor antagonists. Its specific binding affinity and interaction with the NMDA receptor make it a valuable compound for research into neurodegenerative diseases and other conditions involving glutamate dysregulation .
Propriétés
Numéro CAS |
90203-82-0 |
|---|---|
Formule moléculaire |
C8H16ClN |
Poids moléculaire |
161.67 g/mol |
Nom IUPAC |
N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-9-8-5-6-2-3-7(8)4-6;/h6-9H,2-5H2,1H3;1H |
Clé InChI |
NGQMCJXJNPZWGI-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC2CCC1C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)


![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)







![[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)


